5-Methyl-2-thiouracil

説明

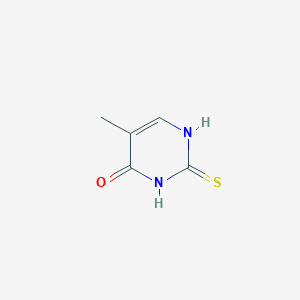

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAQATDNGLKIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025665 | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

636-26-0 | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-mercapto-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

541 to 547 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Modifications for Research Purposes

Synthetic Routes for 5-Methyl-2-thiouracil and its Analogs

The construction of the this compound scaffold and its derivatives can be achieved through several reliable synthetic pathways. These methods offer versatility in introducing various substituents to the pyrimidine (B1678525) core, facilitating the exploration of their chemical and biological significance.

Cyclization Reactions, e.g., β-oxoesters with Thiourea (B124793) under Acidic Conditions

A foundational and widely employed method for the synthesis of 5- and 6-substituted 2-thiouracils involves the condensation of β-oxoesters with thiourea. nih.gov This reaction is typically carried out under acidic conditions, which catalyze the cyclization to form the pyrimidine ring. For the synthesis of this compound, a suitable β-oxoester, such as ethyl 2-methylacetoacetate, is reacted with thiourea. The acidic environment facilitates the condensation and subsequent dehydration to yield the target molecule. This method is valued for its straightforwardness and the availability of the starting materials.

The general mechanism involves the initial reaction of the thiourea with the ketone carbonyl of the β-oxoester, followed by an intramolecular condensation with the ester group to form the heterocyclic ring. The reaction conditions can be optimized by varying the acid catalyst and the solvent to improve yields.

Table 1: Representative Cyclization Reaction for 5-Substituted 2-Thiouracils

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Mannich Reaction for 5-Substituted Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and it has been successfully applied to the synthesis of 5-substituted uracil (B121893) and thiouracil derivatives. nih.govnih.gov This three-component condensation reaction involves an active hydrogen compound (in this case, a 2-thiouracil (B1096) derivative), formaldehyde, and a primary or secondary amine. This reaction allows for the introduction of a diverse range of aminomethyl groups at the 5-position of the thiouracil ring, which is particularly useful for generating libraries of compounds for SAR studies.

The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then electrophilically attacks the electron-rich 5-position of the 2-thiouracil ring. The choice of amine allows for the introduction of various substituents, thereby modifying the steric and electronic properties of the final molecule. nih.gov

Table 2: Synthesis of 5-Aminomethyl-2-thiouracil Derivatives via the Mannich Reaction

| 2-Thiouracil Derivative | Amine | Aldehyde | Product |

|---|---|---|---|

| 6-Methyl-2-thiouracil | Dimethylamine | Formaldehyde | 5-(Dimethylaminomethyl)-6-methyl-2-thiouracil |

Conventional Cyclization and Solvent-Free Condensation Approaches for Substituted 2-Thiouracils

While conventional heating in a solvent remains a standard method for the synthesis of 2-thiouracils, there is a growing interest in more environmentally friendly and efficient techniques. tandfonline.comresearchgate.net Solvent-free condensation reactions, often assisted by microwave irradiation, have emerged as a notable alternative. tandfonline.comresearchgate.net These methods can significantly reduce reaction times, improve yields, and simplify the work-up procedures. nih.gov

In a typical solvent-free approach, the reactants, such as a β-ketoester and thiourea, are mixed and irradiated with microwaves. tandfonline.com The high energy input from the microwaves accelerates the reaction, often leading to the formation of the product in a matter of minutes, compared to the hours required for conventional heating. researchgate.netjaveriana.edu.co This one-pot synthesis is not only more efficient but also aligns with the principles of green chemistry by minimizing solvent waste. advion.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Substituted 2-Thiouracil

| Method | Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional Heating | Ethyl acetoacetate, Thiourea | Ethanol (B145695), Reflux | Several hours | Moderate |

Derivatization Strategies for Structure-Activity Relationship Studies

To investigate the structure-activity relationships of this compound, it is essential to systematically modify its chemical structure. Derivatization at key positions of the pyrimidine ring allows for the exploration of how different functional groups influence the compound's properties.

Functionalization at the 5- or 6-Position

Alkylation at the sulfur atom is another common modification. For example, 6-methyl-2-thiouracil can be selectively S-alkylated with reagents like chloroacetyl chloride in an alkaline medium. iosrjournals.org The resulting S-alkylated derivatives can then be used as intermediates for the synthesis of more complex molecules. iosrjournals.org

Sulfonation at the 5-Position to Form Sulfonyl Chloride Intermediates

A significant derivatization strategy involves the introduction of a sulfonyl group at the 5-position of the 2-thiouracil ring. This is typically achieved by reacting the parent compound, such as 6-methyl-2-thiouracil, with chlorosulfonic acid. mdpi.comnih.gov This reaction leads to the formation of a highly reactive sulfonyl chloride intermediate, specifically 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. mdpi.com

This sulfonyl chloride is a versatile intermediate that can react with a wide array of nucleophiles, such as amines and active methylene (B1212753) compounds, to generate a diverse library of sulfonamides and sulfones, respectively. mdpi.com For example, reacting the sulfonyl chloride with various aromatic amines in the presence of pyridine (B92270) yields the corresponding N-substituted pyrimidine-5-sulfonamides. mdpi.com These derivatives are of significant interest in medicinal chemistry for exploring structure-activity relationships. mdpi.com

Table 4: Synthesis of 6-Methyl-2-thiouracil-5-sulfonyl Chloride and Subsequent Derivatization

| Reactant | Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Methyl-2-thiouracil | Chlorosulfonic acid, Thionyl chloride | Reflux, 120 °C, 8 h | 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | Good mdpi.com |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | Aniline, Pyridine | Absolute ethanol, Reflux, 16-20 h | 6-Methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 67% mdpi.com |

Complexation Chemistry of this compound in Research

Synthesis of Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III), Zn(II), Cd(II), Pb(II), Au(III), Pt(II), Pd(II), Rh(III), Ir(III), Ga(III))

This compound, as a derivative of 2-thiouracil, is a versatile ligand capable of coordinating with a wide array of metal ions. The synthesis of these metal complexes typically involves the reaction of a metal salt with the thiouracil ligand in a suitable solvent.

Complexes of various divalent metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Cd(II) with 2-thiouracil and its derivatives have been extensively synthesized and characterized. encyclopedia.pubmdpi.com For instance, complexes of Co(II), Zn(II), and Ni(II) with 5-morpholinomethyl-2-thiouracil were prepared by mixing a solution of the ligand in 2-propanol with the metal salt in ethanol at an elevated temperature. encyclopedia.pubpreprints.org Similarly, complexes of Cu(II) and Pd(II) with 6-methyl-2-thiouracil have been synthesized. mdpi.com

The synthesis of mixed ligand complexes involving 2-thiouracil has also been reported. For example, mixed ligand complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with adenine (B156593) and uracil have been prepared. encyclopedia.pubpreprints.org Furthermore, complexes with other metals such as Pt(II) have been synthesized. While the provided search results focus heavily on the aforementioned metals, the coordination potential of 2-thiouracil derivatives suggests that complexes with Fe(III), Pb(II), Au(III), Rh(III), Ir(III), and Ga(III) are also feasible, although less commonly reported in the provided abstracts.

Coordination Modes and Ligand Binding Sites in Metal Complexes

This compound possesses multiple potential donor atoms for coordination with metal ions, including the two nitrogen atoms (N1 and N3) of the pyrimidine ring, the oxygen atom of the carbonyl group (O4), and the sulfur atom of the thiocarbonyl group (S2). encyclopedia.pubmdpi.com This allows for a variety of coordination modes, including monodentate, bidentate, and bridging coordination.

Monodentate Coordination:

Through the Sulfur Atom (S2): This is a common coordination mode, with the ligand coordinating to the metal ion through the sulfur atom. This has been observed in complexes with Ru(II), Cu(I), Sn(IV), Pt(II), and Pd(II). mdpi.com

Through a Nitrogen Atom (N1 or N3): Coordination can also occur through one of the nitrogen atoms. For instance, coordination via the N3 atom has been suggested for some Pd(II) complexes. mdpi.com

Through the Oxygen Atom (O4): Monodentate coordination through the carbonyl oxygen has also been proposed for certain metal complexes. mdpi.com

Bidentate Coordination:

N,S-Coordination: The ligand can act as a bidentate ligand, coordinating through a nitrogen atom and the sulfur atom. This has been observed in some Co(II) complexes. encyclopedia.pubmdpi.com

N,O-Coordination: Bidentate coordination through a nitrogen atom and the carbonyl oxygen atom is another possibility, which has been seen in some Cu(II) and Ni(II) complexes. encyclopedia.pubmdpi.com

Bridging Coordination: 2-Thiouracil derivatives can also act as bridging ligands, linking two metal centers. encyclopedia.pubmdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. Spectroscopic techniques such as IR, UV-Vis, and NMR, as well as X-ray crystallography, are crucial for elucidating the precise coordination environment in these metal complexes.

Impact of Chelate Geometry on Biological Activities

The biological activity of metal complexes derived from this compound and related thiouracil compounds is profoundly influenced by the coordination geometry around the central metal ion. This geometry dictates how the complex interacts with biological targets, thereby affecting its therapeutic potential. Thiouracil derivatives can coordinate with metal ions in various ways, including as monodentate or bidentate ligands, leading to diverse geometries such as tetrahedral, square planar, and octahedral arrangements. preprints.orgencyclopedia.pub

Research has shown that the specific three-dimensional structure of these complexes is a key determinant of their cytotoxic, antimicrobial, and other biological activities. preprints.orgpreprints.org For instance, different geometries can affect the complex's ability to intercalate with DNA or inhibit specific enzymes.

In mixed-ligand complexes involving uracil or thiouracil, the geometry can vary significantly depending on the metal ion. For example, some Cu(II) and Ni(II) complexes with thiouracil involve coordination from carbonyl oxygen and a nitrogen atom, while a Co(II) complex may coordinate through sulfur and nitrogen atoms. encyclopedia.pub These differing coordination modes result in distinct geometries. A mixed Ni(II) complex with uracil was found to have a distorted tetrahedral geometry, whereas a mixed Co(II) thiouracil complex adopted a square planar structure. preprints.org Similarly, mixed complexes of Cu(II), Co(II), and Zn(II) with uracil have been reported to exhibit octahedral geometry. encyclopedia.pub

The enhancement of biological activity in metal complexes compared to the free ligand is a well-documented phenomenon. mdpi.com The chelation of metal ions like copper(II), palladium(II), and gold(III) to thiouracil derivatives has been shown to significantly boost cytotoxic effects against cancer cell lines. preprints.orgmdpi.com This increased activity is often attributed to the specific stereochemistry of the complex, which facilitates targeted interactions within the biological system. The geometry of the chelate ring, formed by the bidentate coordination of the ligand, is crucial in this regard. mdpi.com

The following table summarizes the relationship between the central metal ion, the resulting coordination geometry, and the observed biological activities in various thiouracil complexes.

| Metal Ion | Thiouracil Ligand | Coordination Geometry | Biological Activity | Reference(s) |

| Cu(II) | 6-Methyl-2-thiouracil | Not specified | High antimicrobial activity | mdpi.com |

| Pd(II) | 6-Propyl-2-thiouracil | Not specified | High antimicrobial activity | mdpi.com |

| Ru(II) | 6-Methyl-2-thiouracil | Not specified | Potential antileukemic agents | preprints.org |

| Co(II) | Thiouracil (mixed ligand) | Square Planar | Not specified | preprints.org |

| Ni(II) | Uracil (mixed ligand) | Distorted Tetrahedral | Not specified | preprints.org |

| Cu(II), Co(II), Zn(II) | Uracil (mixed ligand) | Octahedral | Not specified | encyclopedia.pub |

Influence of pH on Coordination and Stability of Complexes

The hydrogen ion concentration (pH) of the medium is a critical factor that governs the coordination behavior of this compound with metal ions and the stability of the resulting complexes. semanticscholar.orgnih.gov Potentiometric studies on thiouracil derivatives, including 6-methyl-2-thiouracil, have demonstrated that both the coordination mode and the stability of the formed complexes are pH-dependent. semanticscholar.org

The formation of metal complexes often begins at a specific pH, which can be observed through titration experiments. For instance, in systems involving various ligands and metal ions, the commencement of complex formation is indicated by the divergence of the metal-ligand titration curve from the ligand-only curve at a certain pH value, often starting around pH 2.5 to 3.6. jetir.orgjocpr.com

A detailed investigation into gallium(III) complexes with several thiouracil derivatives revealed that different complex species dominate at different pH ranges. In a system with a 1:1 metal-to-ligand ratio involving 2-thiouracil, the GaLOH complex is the predominant species in the pH range of 5.0 to 7.5. semanticscholar.org For the 5-carboxy-2-thiouracil ligand, complexation with gallium(III) begins at pH 5.5, with the GaL(OH)2 complex reaching its maximum concentration at pH 8.5. semanticscholar.org This demonstrates that changes in pH alter the protonation state of the ligand and the hydrolysis of the metal ion, leading to the formation of different complex species.

At higher pH levels, deprotonation of the ligand's functional groups facilitates coordination, and it has been shown that nitrogen, sulfur, and oxygen atoms become involved in the coordination sphere. semanticscholar.org The stability of these complexes, often quantified by stability constants (log K), is thus intrinsically linked to the pH of the solution. jocpr.com

The table below illustrates the pH-dependent distribution of gallium(III) complex species with different thiouracil derivatives, based on potentiometric studies.

| Ligand | Metal/Ligand Ratio | pH Range | Dominant Complex Species | Reference |

| 2-Thiouracil | 1:1 | 5.0 - 7.5 | GaLOH | semanticscholar.org |

| 6-Propyl-2-thiouracil | 2:1 | 6.5 - 9.5 | GaL2(OH)3 | semanticscholar.org |

| 5-Carboxy-2-thiouracil | 1:1 | ~8.5 (peak) | GaL(OH)2 | semanticscholar.org |

Mechanistic Investigations of Biological Activities

Antithyroid Mechanisms of Action

The primary biological activity of 5-Methyl-2-thiouracil as an antithyroid agent stems from its ability to interfere with the synthesis and metabolism of thyroid hormones. Its mechanisms are centered on the inhibition of key enzymes involved in thyroid hormone production and activation: thyroid peroxidase (TPO) and iodothyronine deiodinases.

A fundamental mechanism of action for this compound, characteristic of thioamide drugs, is the inhibition of thyroid peroxidase (TPO). patsnap.com TPO is a crucial enzyme in the thyroid gland that catalyzes the initial and rate-limiting steps of thyroid hormone synthesis. bioscientifica.comresearchgate.net By inhibiting this enzyme, this compound effectively curtails the production of thyroid hormones. patsnap.comiarc.fr

The inhibitory action of thiouracil derivatives on TPO involves a direct interaction with the enzyme. Research on related compounds like propylthiouracil (B1679721) (PTU) suggests that the inhibitor does not act on the iodide substrate itself but rather on the enzyme. iarc.fr The mechanism is believed to involve a reaction between the thiouracil molecule and the oxidized heme group within the TPO enzyme that is generated during its catalytic cycle with hydrogen peroxide (H₂O₂). iarc.fr This interaction leads to the formation of an enzyme-inhibitor complex, inactivating the enzyme and preventing it from proceeding with the iodination reaction. Some studies suggest that certain thiourea (B124793) drugs, such as methimazole (B1676384), can cause irreversible inhibition of TPO, leading to a complete inactivation of the enzyme. core.ac.uk

In addition to inhibiting hormone synthesis, this compound also affects the peripheral metabolism of thyroid hormones through the inhibition of iodothyronine deiodinase enzymes, particularly type 1 deiodinase (D1). bioscientifica.com Deiodinases are selenoenzymes responsible for converting the prohormone T4 into the more biologically active T3. iarc.fr Inhibition of D1 reduces the amount of active T3 in peripheral tissues. patsnap.com

The mechanism of inhibition involves the formation of a stable complex with the enzyme. It is proposed that the inhibitor reacts with a selenenyl iodide intermediate that forms in the enzyme's active site during catalysis, creating a stable enzyme-inhibitor diselenide bond with the crucial selenocysteine (B57510) residue. nih.gov

Scientific studies have demonstrated that this compound is a particularly potent inhibitor of the D1 enzyme, even more so than the commonly referenced drug, propylthiouracil (PTU). bioscientifica.com Research indicates that substituting the larger propyl group at the 6-position (as in PTU) with a smaller methyl group at the 5-position enhances the inhibitory effect on D1. bioscientifica.com

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency; a lower IC₅₀ value signifies greater potency. Comparative data highlights the effectiveness of this compound as a D1 inhibitor.

| Compound | Reported IC₅₀ (µM) | Source |

|---|---|---|

| This compound | 1.7 | |

| 6-n-Propyl-2-thiouracil (PTU) | >1.7 (Less potent than this compound) | bioscientifica.com |

| 6-Methyl-2-thiouracil (MTU) | 1.0 | nih.gov |

Inhibition of Deiodinase Enzymes (D1, D2)

Reaction Kinetics and DTT Competitive Inhibition

Research into the reaction kinetics of this compound has provided insights into its inhibitory mechanisms, particularly concerning its interaction with deiodinase enzymes. Deiodinases are crucial for the activation and inactivation of thyroid hormones. Studies have shown that this compound acts as a potent inhibitor of type 1 deiodinase (D1). nih.gov The inhibitory potency of this compound on D1 was found to be greater than that of propylthiouracil (PTU), a well-known antithyroid drug. nih.gov

The reaction kinetics of this compound with D1 have been described as having a mixed character. nih.gov However, around its IC50 value, it exhibits competitive inhibition with respect to the cofactor dithiothreitol (B142953) (DTT). nih.gov This suggests that the 5-methyl group plays a role in preventing DTT from interacting with the enzyme-selenenyl-iodide intermediate complex. nih.gov The Vmax of the D1 reaction is dependent on the concentration of DTT, with the reaction proceeding faster at higher DTT concentrations. nih.gov The interaction is complex, with some analyses pointing towards a non-competitive type of reaction kinetics in lower concentration ranges. nih.gov

| Enzyme | IC50 (µM) | Inhibition Type | Cofactor Dependence |

| D1 | 1.7 | Non-competitive | 20 mM DTT |

| D2 | 10⁻⁴–10⁻³ | Uncompetitive | 0.2 mM DTT |

This table summarizes enzyme inhibition data for this compound, including its IC₅₀ for D1 and D2 inhibition, the type of inhibition, and cofactor dependence.

Thyroid-Stimulating Hormone (TSH) Secretion and Follicular-Cell Proliferation

This compound influences the thyroid gland by affecting the secretion of thyroid-stimulating hormone (TSH) and promoting the proliferation of follicular cells. Administration of methylthiouracil (B1676490) has been shown to cause acute increases in TSH secretion. iarc.fr This is a consequence of its primary action of inhibiting thyroid peroxidase, the enzyme responsible for the synthesis of thyroid hormones. The reduction in thyroid hormone levels triggers a feedback mechanism in the pituitary gland, leading to increased TSH production. who.intinchem.org

Prolonged administration of methylthiouracil leads to a significant increase in thyroid weight. iarc.fr This growth is characterized by a distinct pattern of cell proliferation. aacrjournals.org An initial lag phase of about two days is followed by an exponential increase in thyroid weight for approximately six days. aacrjournals.orgnih.gov This growth phase corresponds with a sharp increase in the number of dividing follicular and stromal cells. aacrjournals.orgnih.gov Following this peak, the rate of proliferation decreases and eventually reaches a plateau. aacrjournals.orgnih.gov The mitotic index in hyperplastic thyroid cells can increase by 10- to 15-fold. iarc.fr

Anticancer Mechanisms of Action

Beyond its effects on the thyroid, this compound and its derivatives have been investigated for their potential anticancer properties. The proposed mechanisms are multifaceted and target key cellular processes involved in cancer cell growth and survival.

A primary proposed mechanism for the anticancer activity of this compound derivatives is the inhibition of thymidylate synthase (TS). japsonline.com TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov By inhibiting TS, these compounds disrupt the supply of thymidylate, leading to an imbalance of deoxynucleotides and subsequent inhibition of DNA synthesis. japsonline.comnih.gov This mechanism is analogous to that of the widely used chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), which also targets TS. nih.govpharmacophorejournal.com The structural similarity between thiouracil derivatives and the natural substrates of TS allows them to bind to the enzyme's active site, thereby blocking its function. japsonline.com

The inhibition of thymidylate synthase directly leads to the inhibition of DNA synthesis. japsonline.comresearchgate.net Depletion of the dTMP pool results in "thymineless death," a phenomenon where the lack of thymidine (B127349) triphosphate (dTTP) stalls DNA replication forks and induces DNA damage, ultimately triggering apoptosis in rapidly dividing cancer cells. nih.gov Several studies have reported that 5-substituted-2-thiouracil derivatives effectively inhibit DNA synthesis. japsonline.comresearchgate.net

The inhibitory effects of this compound derivatives on fundamental cellular processes translate to cytotoxic activity against various cancer cell lines. Numerous studies have demonstrated the dose-dependent growth inhibitory effects of these compounds. For instance, derivatives have shown promising cytotoxic activity against human breast cancer (MCF-7), liver cancer (HepG2), prostate cancer (PC3), and colon cancer (HCT-116) cell lines. nih.govresearchgate.netnih.govarabjchem.org The cytotoxic potential is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | Reference IC50 (Doxorubicin) |

| MCF-7 | Breast Cancer | 1.41 µM, 6.8 µM |

| HepG2 | Liver Cancer | 1.62 µM |

| HCT-116 | Colon Cancer | 8.29 µM, 12.8 µM |

| PC3 | Prostate Cancer | 6.6 µM |

This table presents a selection of human cancer cell lines that have been used to evaluate the cytotoxicity of thiouracil derivatives, along with reference IC50 values for the standard chemotherapeutic drug Doxorubicin. researchgate.netrsc.org

The cytotoxic efficacy of thiouracil derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance anticancer activity. For instance, the nature and position of substituents on the thiouracil ring can dramatically alter the compound's biological properties. nih.gov The introduction of different functional groups can affect factors such as solubility, cell permeability, and binding affinity to target enzymes like thymidylate synthase. pharmacophorejournal.comnih.gov Studies have shown that modifications at the 5- and 6-positions of the 2-thiouracil (B1096) ring can lead to derivatives with potent cytotoxic effects. pharmacophorejournal.com Furthermore, the chelation of 2-thiouracil derivatives with metal ions has been shown to sometimes result in metalloderivatives with enhanced activity compared to the parent compound. nih.gov

Antimicrobial Mechanisms of Action

Thiouracil and its derivatives are recognized as potential therapeutic agents against a variety of microbial pathogens. pharmacophorejournal.comnih.gov The core pyrimidine (B1678525) structure serves as a versatile scaffold for developing compounds with significant antibacterial and antifungal properties. nih.gov

This compound has demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Research into thiouracil derivatives has consistently shown their potential as antibacterial agents. juniperpublishers.com For instance, studies have reported that solutions of 2-thiouracil can completely inhibit the growth of Staphylococcus aureus. pharmacophorejournal.com The introduction of different substituents at various positions on the thiouracil ring is a common strategy to enhance this activity.

Derivatives of this compound have been tested against a range of bacteria. One study assessing thiouracil derivatives recorded notable minimum inhibitory concentrations (MICs), indicating their efficacy. For example, a hydrazone derivative of 2-thiouracil showed high activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Staphylococcus aureus (Gram-positive). researchgate.net Similarly, certain 6-aryl-5-cyano thiouracil derivatives have displayed superior antibacterial activity against the Gram-positive bacteria S. aureus and Bacillus subtilis when compared to the reference drug amoxicillin. nih.gov The antibacterial effect is often attributed to the structural differences between bacterial cell walls; Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria possess an additional outer lipid membrane. researchgate.net

| Compound Type | Bacterial Strain | Activity Metric (MIC) | Source |

|---|---|---|---|

| This compound Derivative | Staphylococcus aureus | 15 µg/mL | |

| This compound Derivative | Escherichia coli | 20 µg/mL | |

| 6-Aryl-5-cyano Thiouracil Derivative (7b) | Staphylococcus aureus | Superior to Amoxicillin | nih.gov |

| 6-Aryl-5-cyano Thiouracil Derivative (7c) | Bacillus subtilis | Superior to Amoxicillin | nih.gov |

The antifungal properties of thiouracil derivatives are also well-documented. pharmacophorejournal.comresearchgate.net this compound itself has shown significant activity against common fungal pathogens. In comparative studies, derivatives have been tested against fungi like Candida albicans and Aspergillus niger, revealing promising results. nih.gov

For example, a specific derivative of this compound was found to have a minimum inhibitory concentration (MIC) of 30 µg/mL against Candida albicans and 25 µg/mL against Aspergillus niger. Furthermore, a novel 6-aryl-5-cyano thiouracil derivative demonstrated higher antifungal activity against C. albicans than the standard drug amphotericin B, with MIC values of 2.34 µg/mL for the derivative compared to 3.00 µg/mL for the reference. nih.gov The antimicrobial potential of these compounds often exhibits a dual nature, with some derivatives being effective against both bacteria and fungi. researchgate.net

| Compound | Fungal Strain | Activity Metric (MIC) | Source |

|---|---|---|---|

| This compound Derivative | Candida albicans | 30 µg/mL | |

| This compound Derivative | Aspergillus niger | 25 µg/mL | |

| 6-Aryl-5-cyano Thiouracil Derivative (4i) | Candida albicans | 2.34 µg/mL | nih.gov |

The chelation of thiouracil derivatives with metal ions often leads to a significant enhancement of their antimicrobial properties. nih.govresearchgate.net Studies involving cobalt(II), nickel(II), copper(II), and palladium(II) complexes have shown that these metalloderivatives are frequently more potent than the parent ligand. nih.govmdpi.commdpi.com This increased activity is linked to factors such as the chelate geometry and thermal stability of the complex. nih.govresearchgate.net

For instance, research on cobalt(II) and nickel(II) complexes of 5-dimethylaminomethyl-2-thiouracil (B1252784) revealed a clear structure-activity relationship where the biological activity increased with a decrease in the coordination number and an increase in thermal lability. nih.govresearchgate.net Similarly, new complexes of Cu(II) and Pd(II) with 6-methyl-2-thiouracil generally showed improved antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and yeasts. mdpi.com The Cu(II) complex with 6-methyl-2-thiouracil was particularly effective, showing activity against all tested microorganisms. mdpi.commdpi.com The introduction of metal ions is a key strategy for enhancing the biological efficacy of thiouracil-based compounds. mdpi.com

A specific and promising mechanism of antibacterial action for thiouracil derivatives is the inhibition of the SecA protein. juniperpublishers.comnih.gov SecA is a crucial ATPase component of the general secretion (Sec) pathway in bacteria, responsible for translocating proteins across the cell membrane. juniperpublishers.comnih.gov As this pathway is vital for bacterial survival and virulence, its inhibition presents a novel target for antibacterial drugs, potentially overcoming existing resistance mechanisms. juniperpublishers.com

Researchers have designed and synthesized series of thiouracil derivatives containing moieties like acyl thiourea as potential SecA inhibitors. nih.govresearchgate.net In one study, certain derivatives exhibited potent inhibitory activity against the SecA ATPase, with some compounds showing higher efficacy than the initial lead compound. juniperpublishers.comnih.gov Molecular docking simulations suggest that these inhibitors may bind to a pocket near the ATPase ATP-binding domain, disrupting its function. nih.gov The development of these inhibitors represents a significant step toward creating new classes of antimicrobial agents. nih.gov

Antioxidant Mechanisms and Related Enzyme Inhibition

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.comnih.gov Thiouracil derivatives have emerged as a class of compounds with significant antioxidant potential, capable of mitigating this cellular damage. mdpi.comnih.gov

The antioxidant capacity of this compound derivatives is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive species such as hydrogen peroxide (H₂O₂). nih.govnih.gov The mechanism of DPPH scavenging involves the donation of a hydrogen atom or an electron from the antioxidant compound to neutralize the radical. nih.gov

Studies on novel 2-thiouracil-5-sulfonamide derivatives have demonstrated remarkable free radical scavenging efficacy. nih.gov A wide range of these derivatives exhibited potent activity against the DPPH radical, with some compounds showing very low IC₅₀ values (the concentration required to scavenge 50% of the radicals). nih.gov The same series of compounds was also tested for its ability to scavenge H₂O₂, which is crucial for protecting biological systems from damage. mdpi.comnih.gov Certain thiazole (B1198619) 2-thiouracil derivatives displayed particularly high H₂O₂ scavenging potential, with one compound being 1.8 times more potent than the standard antioxidant, ascorbic acid. mdpi.comnih.gov

| Compound Type | H₂O₂ Scavenging Activity (IC₅₀) | Reference | Source |

|---|---|---|---|

| Thiazole 2-thiouracil (9d) | 15.0 µg/mL | 1.8-fold more potent than Ascorbic Acid | mdpi.comnih.gov |

| Aminopyridines (7a-d) | 23.9 - 26.0 µg/mL | Comparable to Ascorbic Acid | nih.gov |

| Pyridones (6a-d) | 28.8 - 31.0 µg/mL | Comparable to Ascorbic Acid | nih.gov |

| Ascorbic Acid (Standard) | 23.0 µg/mL | - | mdpi.comnih.gov |

Lipid Peroxidation Inhibition

The capacity of 2-thiouracil derivatives to inhibit lipid peroxidation, the oxidative degradation of lipids, has been a key area of study. In one comprehensive investigation, a series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their antioxidant potential. africaresearchconnects.comnih.gov The study measured the 50% inhibitory concentrations (IC₅₀) to determine the efficacy of these compounds in preventing lipid peroxidation. nih.govresearchgate.net

The results demonstrated that several of the synthesized compounds possess significant antioxidant capabilities. nih.gov Notably, a subset of these derivatives, specifically compounds 9a-d , which are thiazole derivatives of 2-thiouracil, showed pronounced activity against lipid peroxidation. nih.govmdpi.com Their inhibitory effects were found to be superior to that of the standard antioxidant, ascorbic acid. nih.govmdpi.com This suggests that the structural modifications, particularly the incorporation of a thiazole ring, enhance the compound's ability to scavenge free radicals and protect against lipid damage. researchgate.net

| Compound | IC₅₀ (µg/mL) ± SD |

|---|---|

| 9a | 22.0 ± 1.40 |

| 9b | 21.0 ± 1.45 |

| 9c | 20.5 ± 1.48 |

| 9d | 20.0 ± 1.56 |

| Ascorbic Acid (Standard) | 36.0 ± 1.30 |

Data sourced from a study on novel 2-thiouracil-5-sulfonamide derivatives. nih.govmdpi.com

15-Lipoxygenase (15-LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators by catalyzing the peroxidation of polyunsaturated fatty acids. nih.gov The inhibition of 15-lipoxygenase (15-LOX), in particular, is a target for developing anti-inflammatory and antioxidant agents. africaresearchconnects.com

The same series of 2-thiouracil-5-sulfonamide derivatives was tested for their ability to inhibit 15-LOX, with quercetin (B1663063) used as a standard for comparison. africaresearchconnects.commdpi.com The study revealed that several compounds exhibited significant 15-LOX inhibitory activity. nih.gov The most potent inhibitors included compounds 5c, 6d, 7d, 9b, 9c, and 9d . africaresearchconnects.commdpi.com The order of inhibitory potency was determined to be 9b > 9c > 9d > 9a > 5c > 7d > 6d , indicating that the thiazole 2-thiouracil-5-sulfonamide derivatives were particularly effective. nih.govmdpi.com The research also noted that halogenated derivatives displayed significant 15-LOX inhibition, possibly due to a better fit within the enzyme's catalytic pocket. mdpi.com

| Compound | Description | 15-LOX Inhibition Potency Rank |

|---|---|---|

| 9b | Thiazole derivative | 1 |

| 9c | Thiazole derivative | 2 |

| 9d | Thiazole derivative | 3 |

| 9a | Thiazole derivative | 4 |

| 5c | Thiosemicarbazone derivative | 5 |

| 7d | Pyridine (B92270) derivative | 6 |

| 6d | Pyridine derivative | 7 |

Ranking based on findings from a study evaluating 2-thiouracil-5-sulfonamide derivatives. nih.govmdpi.com

Molecular Docking Studies on Antioxidant Activity

To further elucidate the mechanism behind the observed antioxidant and 15-LOX inhibitory activity, molecular docking studies were performed. africaresearchconnects.comnih.gov These computational simulations aim to predict the binding orientation and affinity of a molecule to the active site of a target protein.

The investigation focused on one of the most promising compounds, 9b , to understand its interaction with the human 15-LOX enzyme. africaresearchconnects.comsciprofiles.com The docking results confirmed that compound 9b binds effectively within the active site pocket of the enzyme. nih.govnih.govdntb.gov.ua This proper binding is believed to be a key determinant of its potent antioxidant activity. africaresearchconnects.comsciprofiles.com The interaction between the thiouracil derivative and the amino acid residues in the enzyme's active site stabilizes the compound, facilitating the inhibition of the enzyme's catalytic function. mdpi.com These findings from molecular docking studies provide a structural basis for the potent biological activities observed and support the potential of these derivatives as leads for new therapeutic agents targeting oxidative stress. africaresearchconnects.com

Advanced Spectroscopic and Analytical Research Techniques for 5 Methyl 2 Thiouracil

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in elucidating the molecular properties of 5-Methyl-2-thiouracil, from its electronic behavior to its vibrational modes and structural connectivity.

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound and studying its interactions with metal ions to form complexes. The molecule contains chromophores such as the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the C=C double bond within the pyrimidine (B1678525) ring. These groups give rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.

When this compound coordinates with metal ions, shifts in the absorption maxima (λmax) are observed, providing evidence of complex formation. These shifts, known as solvatochromic or coordination shifts, can indicate the nature and strength of the metal-ligand interaction. For instance, the coordination of a metal to the sulfur or nitrogen atoms can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift. Studies on related thiouracil compounds demonstrate that complexation alters the electronic spectra, confirming the involvement of the ligand's donor atoms in binding. nih.govnih.gov

Table 1: Typical Electronic Transitions for Thiouracil Derivatives

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | C=C, C=O, C=S | High energy (Short wavelength, <300 nm) |

Infrared (IR) and Attenuated Total Reflectance (ATR) spectroscopy are powerful tools for identifying the functional groups within this compound and determining the coordination sites upon complexation with metal ions. The vibrational spectra reveal characteristic absorption bands corresponding to the stretching and bending modes of its various bonds. acs.orgasianpubs.org

Key functional groups and their expected vibrational frequencies include N-H stretching, C=O stretching, C=S stretching, and C-H stretching. Upon coordination with a metal, shifts in the positions of these bands, particularly for the C=O, C=S, and N-H groups, can indicate which of these sites is involved in the bonding. For example, a shift to a lower wavenumber for the C=S band suggests coordination through the sulfur atom. researchgate.net A normal coordinate analysis has been performed to assign the different modes of vibration with confidence. asianpubs.org

Table 2: Selected Vibrational Frequencies of this compound

| Observed Frequency (cm⁻¹) (IR) | Observed Frequency (cm⁻¹) (Raman) | Assignment |

|---|---|---|

| 3165 | - | N-H Stretching |

| 3050 | 3070 | C-H Stretching |

| 1690 | 1690 | C=O Stretching |

| 1220 | 1220 | C=S Stretching |

| 1460 | 1460 | CH₃ Asymmetric Deformation |

| 1380 | 1380 | CH₃ Symmetric Deformation |

| 1020 | - | C-H In-plane Bending |

| 585 | - | C-H Out-of-plane Bending |

Data sourced from normal coordinate analysis studies. asianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the complete molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: Provides information on the number of different types of protons and their chemical environments. For this compound, signals are expected for the two N-H protons, the C6-H vinyl proton, and the C5-methyl protons.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. Signals would be present for the thiocarbonyl carbon (C2), the carbonyl carbon (C4), the two vinyl carbons (C5 and C6), and the methyl carbon.

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would show positive signals for the CH and CH₃ carbons and no signal for the quaternary carbons (C2, C4, C5).

COSY (Correlation Spectroscopy): A ¹H-¹H correlation experiment that identifies protons that are spin-coupled to each other, helping to establish connectivity. For example, it could show a correlation between the C6-H proton and the protons of the C5-methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): A one-bond ¹H-¹³C correlation experiment that maps protons to the carbon atoms they are directly attached to.

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to study its fragmentation patterns, which can provide structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be detected as a molecular ion, such as [M+H]⁺ or [M-H]⁻, allowing for accurate mass determination (C₅H₆N₂OS, Molecular Weight: 142.18 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov Expected fragmentation pathways for the pyrimidine ring could include the loss of small neutral molecules like HNCS (isothiocyanic acid) or CO (carbon monoxide), and retro-Diels-Alder (RDA) reactions that cause the ring to break apart in a predictable manner. Analysis of these fragments helps to confirm the connectivity and arrangement of atoms within the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. acs.org For this compound, Raman spectroscopy is effective for studying the vibrations of the pyrimidine ring and the C=S bond. The C=S stretching vibration, for instance, often gives a strong Raman signal. asianpubs.org The technique is also valuable for studying the molecule in aqueous solutions and for analyzing coordination in metal complexes, as water is a weak Raman scatterer. researchgate.net

Table 3: Selected Raman Frequencies for this compound

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| 3070 | C-H Stretching |

| 1690 | C=O Stretching |

| 1640 | Ring Stretching |

| 1220 | C=S Stretching |

| 780 | Ring Breathing |

Data sourced from normal coordinate analysis studies. asianpubs.org

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net

Studies have shown that the molecular structure of this compound is similar to that of its analogue, thymine (B56734), with minor changes in the ring structure. A significant difference is the C=S bond length, which is 1.674 Å. researchgate.net The crystal packing is dominated by a network of hydrogen bonds. Unlike in thymine, the hydrogen-bonding network in this compound involves all possible donor and acceptor atoms, with intermolecular N—H⋯O and N—H⋯S interactions. researchgate.net The N—H⋯O bond length is 2.755 Å, and the N—H⋯S bond length is 3.352 Å. researchgate.net

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.013 (1) |

| b (Å) | 12.012 (1) |

| c (Å) | 6.848 (1) |

| β (°) | 106.91 (1) |

| Volume (ų) | 630.5 (1) |

| Z | 4 |

Data sourced from Matković-Čalogović et al. (2002). researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Thiothymine |

| Thymine |

| Isothiocyanic acid |

Single Crystal X-ray Diffraction for Solid-State Structure and Tautomerism

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed molecular structure of this compound, also known as 2-thiothymine.

The molecular structure of this compound is comparable to that of thymine, with minor alterations in the ring structure. A significant distinction lies at the substitution site, with the S=C bond length being 1.674 (1) Å. researchgate.netnih.gov The molecules in the crystal lattice are interconnected by a network of hydrogen bonds. Specifically, hydrogen bonds are observed between N-H and O with a bond length of 2.755 (2) Å, and between N-H and S with a bond length of 3.352 (1) Å. researchgate.netnih.gov This hydrogen-bonding network is distinct from that in thymine as it involves all possible donor and acceptor atoms. researchgate.net

Crystallographic studies have determined that this compound crystallizes in a monoclinic system with the space group P21/c. researchgate.netwikipedia.org The unit cell parameters have been reported as a = 4.2626 (6) Å, b = 14.512 (2) Å, c = 10.255 (2) Å, and β = 92.272 (11)°. researchgate.net The volume of the unit cell is 633.86 (18) ų. researchgate.net These precise measurements are crucial for understanding the solid-state packing and intermolecular interactions of the compound.

The determination of the crystal structure also provides insights into the tautomeric form of the molecule in the solid state. For this compound, the X-ray diffraction data confirms the predominance of the thione tautomer in the crystalline form. mdpi.com

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C5H6N2OS |

| Formula weight | 142.19 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 4.2626 (6) |

| b (Å) | 14.512 (2) |

| c (Å) | 10.255 (2) |

| β (°) | 92.272 (11) |

| Volume (ų) | 633.86 (18) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.490 |

Analytical Methodologies in Research

Potentiometric Titration for Complex Stability and Coordination Mode

Potentiometric titration is a valuable technique for investigating the formation and stability of metal complexes in solution. This method involves monitoring the change in potential of a suitable electrode as a titrant is added, which allows for the determination of equilibrium constants, such as the stability constants of metal-ligand complexes.

In the context of this compound and related thiouracil derivatives, potentiometric titrations are employed to determine the stability constants of their complexes with various metal ions. nih.govsemanticscholar.org The stability of these complexes is pH-dependent, and the coordination mode can also be influenced by the pH of the solution. semanticscholar.org

The Irving-Rossotti pH-metric titration technique is a commonly used method in these studies. rjpbcs.com By titrating a solution containing the ligand and a metal ion with a standard base, the proton-ligand and metal-ligand stability constants can be calculated. rjpbcs.comasianpubs.org The data obtained from these titrations can be used to generate formation curves, which illustrate the stepwise formation of complexes. asianpubs.org From these curves, the stability constants (log K) can be determined. rjpbcs.comasianpubs.org

For thiouracil derivatives, which have multiple potential donor atoms (nitrogen, sulfur, and oxygen), potentiometric studies can help to elucidate the coordination behavior with different metal ions under various pH conditions. semanticscholar.org For instance, at higher pH values, nitrogen, sulfur, and oxygen atoms may all be involved in the coordination with the metal ion. semanticscholar.org The stability of the resulting complexes is influenced by factors such as the nature of the metal ion and the substituents on the thiouracil ring.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful separation techniques widely used in the analysis of pharmaceutical compounds, including thiouracil derivatives.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. In the analysis of thiouracils, HPLC methods are often employed for their high resolution and sensitivity. usda.govresearchgate.net For instance, HPLC coupled with mass spectrometry (MS/MS) is used for the confirmation of thyreostats, including 6-methyl-2-thiouracil, in various matrices. usda.gov A typical HPLC method for thiouracils might involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. usda.gov

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility. HPTLC methods have been developed for the determination of propylthiouracil (B1679721) and its impurities, which include 2-thiouracil (B1096) and 6-methyl-2-thiouracil. globalresearchonline.net A typical HPTLC method involves spotting the sample on a high-performance plate, developing the plate in a suitable mobile phase, and then quantifying the separated components using a densitometer. globalresearchonline.net For example, a mobile phase consisting of a mixture of hexane, acetone, ethyl acetate, and formic acid has been used for the separation of propylthiouracil and its impurities on silica (B1680970) gel 60 F254 TLC plates. globalresearchonline.net

Both HPLC and HPTLC are valuable tools for the quality control of pharmaceuticals and for the detection and quantification of thiouracil derivatives in various samples.

Capillary Zone Electrophoresis with UV Detection

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with UV detection, it becomes a powerful tool for the analysis of charged or ionizable compounds like this compound.

CZE methods have been developed and optimized for the separation and determination of various thyreostatic drugs, including methylthiouracil (B1676490) and other thiouracils. nih.govnih.gov A typical CZE system for this purpose consists of an untreated fused-silica capillary, a high-voltage power supply, and a UV detector. nih.gov

The separation is influenced by several factors, including the composition and pH of the background electrolyte (BGE), the applied voltage, and the injection method. For the analysis of methylthiouracil, a borate (B1201080) buffer at a specific pH (e.g., 7.6) has been found to provide optimal separation. nih.gov UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 276 nm or 278 nm for methylthiouracil. nih.govnih.gov To enhance sensitivity, techniques like electrostacking can be employed. nih.gov

CZE with UV detection offers several advantages, including high separation efficiency, short analysis times, and low consumption of reagents and samples. wvu.edu The method can be validated for parameters such as linearity, detection limits, and precision. nih.gov For instance, a linear response for methylthiouracil has been observed in the concentration range of 0.1-100 ppm, with detection limits as low as 0.1 ppm in urine extracts. nih.gov

Optimized CZE Conditions for Thiouracil Analysis

| Parameter | Condition |

|---|---|

| Capillary | Untreated fused-silica |

| Background Electrolyte | 50 mM borate buffer, pH 7.6 |

| Applied Voltage | 15 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic |

| UV Detection Wavelength | 276 nm |

Micellar Electrokinetic Chromatography

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. wikipedia.orgnih.gov This technique is particularly useful for the analysis of neutral or sparingly soluble compounds that cannot be separated by conventional CZE.

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.orgeurjchem.com This leads to the formation of micelles, which act as a pseudo-stationary phase. wikipedia.orgijpsonline.com The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.orgnih.gov

The most commonly used surfactant in MEKC is sodium dodecyl sulfate (B86663) (SDS). wikipedia.org The anionic SDS micelles migrate towards the anode, but due to the strong electroosmotic flow (EOF) towards the cathode, their net movement is also towards the cathode, albeit at a slower rate than the EOF. wikipedia.org Neutral analytes that are more soluble in the hydrophobic interior of the micelles will be retained longer and thus migrate more slowly than those that are less soluble. wikipedia.org

MEKC offers high separation efficiency and can be readily implemented on a standard CZE instrument. nih.gov The selectivity of the separation can be manipulated by changing the type and concentration of the surfactant, as well as by adding organic modifiers or other additives to the buffer. eurjchem.com This technique has been successfully applied to the analysis of a wide range of pharmaceutical compounds, including xanthine (B1682287) derivatives. nih.gov Given that this compound is a neutral molecule at certain pH values, MEKC represents a promising technique for its analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which is crucial for confirming the empirical formula of a newly synthesized compound or for assessing its purity.

For this compound (C5H6N2OS), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental data from elemental analysis should closely match these theoretical values to confirm the identity and purity of the compound.

Elemental analysis is also essential in the characterization of metal complexes of this compound. By determining the elemental composition of the complex, researchers can deduce the stoichiometry of the metal-ligand interaction, i.e., the ratio in which the metal and ligand combine to form the complex. This information is vital for proposing the structure of the complex. For example, in the study of novel 2-thiouracil-5-sulfonamide derivatives, elemental analysis was used to confirm the calculated chemical formulas of the synthesized compounds. mdpi.com

Theoretical Elemental Composition of this compound (C5H6N2OS)

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 42.25 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.25 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.71 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.25 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 22.55 |

| Total | 142.176 | 100.00 |

Thermal Analysis (TG/DSC/DTA) for Thermal Stability and Decomposition

Thermal analysis techniques are pivotal in determining the thermal stability and decomposition profile of pharmaceutical compounds like this compound. These methods measure changes in the physical properties of a substance as it is heated, cooled, or held at a constant temperature. The primary techniques used for this purpose are Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature or time. A TG curve provides information about the thermal stability, decomposition temperatures, and the composition of the initial sample. For this compound, a TG analysis would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. While specific experimental TG data for this compound is not detailed in the available literature, studies on similar structures, such as 5-fluorouracil (B62378), show a one-stage decomposition process beginning at temperatures around 200°C. It is plausible that this compound exhibits comparable thermal stability, with decomposition likely involving the fragmentation of the pyrimidine ring.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Following the melting, exothermic peaks may appear at higher temperatures, indicating thermal decomposition.

Differential Thermal Analysis (DTA) is another technique that measures the temperature difference between a sample and an inert reference as a function of temperature. Similar to DSC, DTA can detect physical and chemical changes, such as phase transitions and decomposition. The DTA curve for this compound would display peaks corresponding to melting and subsequent decomposition events.

The combined use of TG, DSC, and DTA provides a comprehensive thermal profile of a compound. For this compound, this analysis is crucial for understanding its stability under various temperature conditions, which is vital for its handling, storage, and formulation.

Table 1: Overview of Thermal Analysis Techniques for this compound

| Technique | Principle | Information Obtained |

|---|---|---|

| Thermogravimetry (TG) | Measures mass change versus temperature. | Thermal stability, decomposition temperatures, stoichiometry of decomposition. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow difference versus temperature. | Melting point, enthalpy of fusion, phase transitions, decomposition kinetics. |

| Differential Thermal Analysis (DTA) | Measures temperature difference versus temperature. | Transition temperatures (melting, decomposition), reaction endo/exothermicity. |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties and interactions of molecules at an atomic level. For this compound, molecular modeling techniques provide insights that are complementary to experimental data.

Molecular Docking for Enzyme Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a protein target.

Research has shown that this compound is a more potent inhibitor of the enzyme type 1 deiodinase (D1) than the related drug propylthiouracil (PTU). nih.govresearchgate.net Deiodinases are enzymes crucial for the activation and deactivation of thyroid hormones. Molecular docking studies can elucidate the binding mode of this compound within the active site of D1. These studies suggest that the 5-methyl group plays a significant role in the interaction, potentially by averting the cofactor dithiothreitol (B142953) (DTT) from interacting with the enzyme-selenyl-iodide intermediate complex. nih.gov The binding site in D1 appears to favor hydrophobic substituents on thiouracil analogues. nih.gov

Docking simulations of various thiouracil derivatives with other enzymes, such as thyroid peroxidase, thymidylate synthase, and cyclin-dependent kinase 2 (CDK2), have also been performed to explore their potential as therapeutic agents. researchgate.netmdpi.comnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the thiocarbonyl group and the nitrogen atoms of the pyrimidine ring are often involved in hydrogen bonding with amino acid residues in the enzyme's active site.

Table 2: Key Findings from Molecular Docking Studies of Thiouracil Derivatives

| Compound/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| This compound | Type 1 Deiodinase (D1) | More potent inhibitor than PTU; 5-methyl group is important for interaction. nih.govresearchgate.net |

| 6-Aryl-5-cyano thiouracils | Thymidylate Synthase (TS) | Compounds showed good inhibitory activity, comparable to 5-fluorouracil. mdpi.com |

| 2-Thiouracil-5-sulfonamides | Cyclin-Dependent Kinase 2 (CDK2) | Derivatives showed promising anticancer activity and significant CDK2A inhibition. nih.gov |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Docking revealed effective binding to the active site with a binding affinity of -5.45 kcal/mol. ui.ac.id |

Semi-Empirical Quantum Mechanical Calculations (e.g., MOPAC) for Theoretical Support of Bonding

Semi-empirical quantum mechanical methods, such as those implemented in the MOPAC (Molecular Orbital PACkage) software, provide a faster alternative to ab initio quantum calculations for studying the electronic structure and properties of molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. wikipedia.org

For this compound, semi-empirical calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Compute properties such as orbital energies (HOMO/LUMO), atomic charges, and dipole moments.

Analyze bonding: Provide a theoretical basis for understanding the nature of the chemical bonds within the molecule.

Calculate heats of formation: Estimate the enthalpy change when the compound is formed from its constituent elements.

While specific MOPAC studies on this compound are not prominent in the literature, the methodology has been applied to a wide range of organic molecules. Such calculations would complement experimental data by providing a theoretical understanding of the molecule's reactivity and stability. For example, the calculated distribution of electron density can help explain the hydrogen bonding patterns observed in its crystal structure and its interactions with biological targets. nih.gov The results from these calculations can provide theoretical support for the binding modes predicted by molecular docking studies.

Biological and Pharmacological Research Applications

In Vitro Research Models

Cell Line Studies (e.g., Cancer Cell Lines, Normal Human Mammary Gland Epithelial Cells)

The cytotoxic potential of 5-Methyl-2-thiouracil and its derivatives has been explored in various cancer cell lines. Studies have shown that these compounds can exhibit inhibitory effects on the growth of cancer cells. For instance, derivatives of 2-thiouracil (B1096) have been evaluated against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, demonstrating potent anticancer activity. The cytotoxic effects are often compared to standard chemotherapeutic drugs like 5-Fluorouracil (B62378) (5-FU).

While much of the research has focused on cancer cells, the effects on normal, non-cancerous cells are crucial for determining selectivity. Some studies on 2-thiouracil derivatives have included testing against normal human cell lines like WI38 to assess their safety profile. nih.gov However, specific data on the direct effects of this compound on Normal Human Mammary Gland Epithelial Cells is not extensively detailed in the available literature.

| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |

|---|---|---|---|---|

| 2-Thiouracil Derivative | MCF-7 (Breast) | 0.52 | 5-Fluorouracil | 0.67 |

| 2-Thiouracil Derivative | HEPG2 (Liver) | 0.63 | 5-Fluorouracil | 5 |

Enzyme Inhibition Assays (Thyroid Peroxidase, Deiodinases, Thymidylate Synthase, 15-LOX)

This compound is a well-known inhibitor of several key enzymes involved in physiological processes.

Thyroid Peroxidase (TPO): The primary and most well-documented mechanism of action for this compound is the inhibition of thyroid peroxidase. This enzyme is essential for the synthesis of thyroid hormones. By interfering with the iodination of tyrosine residues on thyroglobulin, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This inhibitory action forms the basis of its use as an antithyroid agent. While it is a potent inhibitor, some studies suggest its action may not be completely irreversible, unlike other thiourea (B124793) drugs such as methimazole (B1676384). researchgate.net